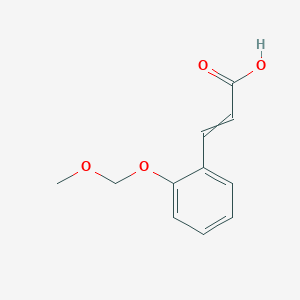

2-Methoxymethoxycinnamic acid

Description

2-Methoxycinnamic acid (IUPAC name: (E)-3-(2-methoxyphenyl)prop-2-enoic acid) is a substituted cinnamic acid derivative with a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₀O₃, and molecular weight is 178.18 g/mol . This compound is notable for its role as a noncompetitive tyrosinase inhibitor, making it relevant in cosmetic and pharmaceutical research for applications such as skin depigmentation and melanogenesis regulation . The trans-isomer (E-configuration) is predominantly studied, though the cis-isomer (Z-configuration) has also been characterized .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-[2-(methoxymethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C11H12O4/c1-14-8-15-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,8H2,1H3,(H,12,13) |

InChI Key |

ZIKKPBLADQQPNA-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC=C1C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of methoxy-substituted cinnamic acids vary significantly based on substituent positions and additional functional groups. Below is a comparative analysis with key analogs:

Data Table: Key Properties of 2-Methoxycinnamic Acid and Analogs

Physicochemical Stability

- 2-Methoxycinnamic Acid : Stable under standard conditions but may degrade under prolonged UV exposure.

- p-Methoxycinnamic Acid : High stability in formulations, as evidenced by its use in commercial sunscreens .

- 4-Hydroxy-3-methoxycinnamic Acid : Requires storage in dark, cool environments to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methoxymethoxycinnamic Acid, and how can purity be optimized?

- Synthesis : A common approach involves esterification of cinnamic acid derivatives with methoxymethyl groups. For example, coupling 2-hydroxycinnamic acid with methoxymethyl chloride in anhydrous conditions using a base catalyst (e.g., potassium carbonate) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .

- Purity Optimization : Recrystallization in ethanol-water mixtures (70:30 v/v) at low temperatures (4°C) improves crystallinity. Monitor by melting point analysis (target range: 120–125°C, based on analogs like 3,4-dimethoxycinnamic acid) .

Q. How can researchers confirm the structural identity of this compound?

- Spectroscopic Techniques :

- NMR : ¹H NMR should show peaks for the methoxymethoxy group (δ 3.3–3.5 ppm for OCH₃, δ 4.8–5.2 ppm for OCH₂O) and the cinnamic acid backbone (δ 6.3–7.8 ppm for aromatic protons, δ 7.5–8.1 ppm for α,β-unsaturated carboxylic acid protons) .

- IR : Look for ester C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). Absence of -OH stretches (2500–3500 cm⁻¹) confirms esterification .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

Prepare aqueous buffers (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours.

Monitor degradation via HPLC-UV at λ = 280 nm (aromatic absorption).

Identify degradation products using LC-MS/MS. For example, acidic conditions may hydrolyze the methoxymethoxy group to yield 2-hydroxycinnamic acid .

- Key Parameters : Degradation rates (k), activation energy (Ea) via Arrhenius plots, and identification of reactive intermediates (e.g., quinones if oxidation occurs) .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?

- Data Reconciliation :

- Assay Variability : Compare cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO vs. ethanol). For example, solvent polarity affects compound solubility and bioavailability .

- Dose-Response Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant claims). Ensure IC₅₀ values are replicated across ≥3 independent experiments .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dimethoxycinnamic acid’s confirmed anti-inflammatory effects via COX-2 inhibition) .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes)?

- Methodology :

Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., tyrosinase or cyclooxygenase). Validate with site-directed mutagenesis if binding pockets are disputed .

Kinetic Studies : Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations). For example, monitor NADH depletion spectrophotometrically at 340 nm if the compound affects dehydrogenase activity .

Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates (e.g., methoxymethyl chloride) .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids/alkalis to prevent decomposition. Store in amber glass at –20°C under inert gas (N₂ or Ar) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Absorb spills with vermiculite and dispose as hazardous organic waste .

Data Analysis and Reporting

Q. How should researchers statistically analyze clustered data from repeated experiments involving this compound?

- Mixed-Effects Models : Account for intra-experiment correlation using random effects (e.g., experiment batch as a random variable). Software like R (lme4 package) or SAS PROC MIXED is recommended .

- Sensitivity Analysis : Test robustness by excluding outliers (Grubbs’ test) or applying non-parametric methods (e.g., Kruskal-Wallis) if normality assumptions fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.